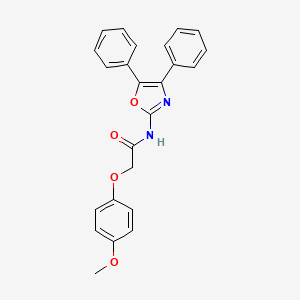

N-(4,5-diphenyl-1,3-oxazol-2-yl)-2-(4-methoxyphenoxy)acetamide

Description

Introduction to N-(4,5-Diphenyl-1,3-oxazol-2-yl)-2-(4-methoxyphenoxy)acetamide

Historical Context of Oxazole-Based Compounds in Medicinal Chemistry

Oxazole derivatives have played a pivotal role in drug development due to their versatility in synthetic chemistry and biological activity. The oxazole ring, a five-membered heterocycle containing one oxygen and one nitrogen atom, was first synthesized in the late 19th century. Its electron-rich nature enables participation in π-π stacking and dipole-dipole interactions, making it a valuable scaffold for targeting enzymes and receptors. Early applications of oxazole derivatives included antimicrobial agents, with subsequent expansions into anti-inflammatory and anticancer therapies. For instance, the antifungal drug Oxiconazole, which features an imidazole-oxazole hybrid structure, exemplifies the therapeutic potential of these compounds.

A key milestone in oxazole chemistry was the development of the Robinson-Gabriel synthesis, which enabled the efficient production of 2,5-diaryloxazoles through cyclization and dehydration of α-acylamino ketones. This method laid the groundwork for diversifying oxazole derivatives, including those with aryl and acetamide substituents. The introduction of electron-donating groups, such as methoxy and phenyl, further enhanced the stability and bioavailability of these compounds.

Structural Significance of Diphenyloxazole Moieties

The diphenyl substitution at the 4- and 5-positions of the oxazole ring in this compound confers distinct physicochemical properties. The phenyl groups increase hydrophobicity, which improves membrane permeability and binding affinity to hydrophobic protein pockets. Additionally, the planar structure of the diphenyloxazole core facilitates π-π interactions with aromatic residues in enzyme active sites, a feature observed in kinase inhibitors and antimicrobial agents.

The oxazole ring’s nitrogen atom at position 3 contributes to basicity, enabling protonation under physiological conditions. This property can enhance solubility and facilitate interactions with acidic residues in target proteins. Furthermore, the electron-withdrawing nature of the oxazole ring polarizes adjacent bonds, making the acetamide side chain more reactive toward nucleophilic attack—a trait exploited in prodrug designs.

Table 1: Comparative Analysis of Oxazole Derivatives

Rationale for Studying Methoxyphenoxy Acetamide Derivatives

The methoxyphenoxy acetamide group in this compound serves multiple roles in molecular recognition. The methoxy (-OCH₃) substituent on the phenoxy ring enhances electron density, improving solubility through polar interactions while maintaining lipophilicity. This balance is critical for oral bioavailability, as seen in drugs like diphenoxylate, where acetamide groups contribute to sustained gastrointestinal activity.

The acetamide linkage (-NHCO-) provides hydrogen-bonding sites, enabling interactions with serine/threonine residues in enzymatic pockets. For example, oxazole-based kinase inhibitors often utilize acetamide moieties to anchor the compound to ATP-binding sites. Additionally, the flexibility of the phenoxy-acetamide chain allows conformational adaptation to diverse binding sites, a strategy employed in protease inhibitors.

Current research priorities include optimizing the methoxyphenoxy acetamide’s steric and electronic profile to enhance selectivity for disease-relevant targets. Computational studies suggest that substituting the methoxy group with bulkier alkoxy chains could modulate binding kinetics, while replacing the phenyl ring with heteroaromatic systems might reduce off-target effects.

Properties

Molecular Formula |

C24H20N2O4 |

|---|---|

Molecular Weight |

400.4 g/mol |

IUPAC Name |

N-(4,5-diphenyl-1,3-oxazol-2-yl)-2-(4-methoxyphenoxy)acetamide |

InChI |

InChI=1S/C24H20N2O4/c1-28-19-12-14-20(15-13-19)29-16-21(27)25-24-26-22(17-8-4-2-5-9-17)23(30-24)18-10-6-3-7-11-18/h2-15H,16H2,1H3,(H,25,26,27) |

InChI Key |

AUAZFTSKQAPXKH-UHFFFAOYSA-N |

Canonical SMILES |

COC1=CC=C(C=C1)OCC(=O)NC2=NC(=C(O2)C3=CC=CC=C3)C4=CC=CC=C4 |

Origin of Product |

United States |

Preparation Methods

One-Pot Cyclization via Hippuric Acid Derivatives

Adapted from CN104327005B, this method uses hippuric acid (benzoylglycine) as the starting material:

-

Acylation : Hippuric acid reacts with thionyl chloride (SOCl₂) at 30–80°C to form hippuroyl chloride.

-

Friedel-Crafts Alkylation : The acyl chloride intermediates with benzene in the presence of AlCl₃, yielding N-benzoyl-ω-aminoacetophenone.

-

Cyclization : Treatment with 50% sulfuric acid at 100°C induces dehydration, forming 2,5-diphenyloxazole.

While this patent produces 2,5-diphenyloxazole, modifying the aryl substituents (e.g., using substituted benzoyl chlorides) could yield 4,5-diphenyl variants. Reaction conditions for scale-up include:

| Parameter | Value |

|---|---|

| Hippuric acid : SOCl₂ | 1 : 2 (molar ratio) |

| Benzene : AlCl₃ | 10 : 1.5–3 (molar ratio) |

| Cyclization temp. | 100°C |

Hantzsch Oxazole Synthesis

This classical method involves condensing α-haloketones with amides. For 4,5-diphenyloxazole:

-

Substrate Preparation : 4,5-Diphenyl-1,2-diketone reacts with ammonium acetate in acetic acid.

Synthesis of 2-(4-Methoxyphenoxy)acetic Acid Derivative

The 2-(4-methoxyphenoxy)acetyl group is synthesized via nucleophilic substitution:

-

Etherification : 4-Methoxyphenol reacts with chloroacetic acid in alkaline conditions (NaOH, 60°C), forming 2-(4-methoxyphenoxy)acetic acid.

-

Acyl Chloride Formation : The acid is treated with SOCl₂ or oxalyl chloride to yield 2-(4-methoxyphenoxy)acetyl chloride.

| Step | Reagents/Conditions | Yield |

|---|---|---|

| Etherification | NaOH, H₂O, 60°C, 4h | 85% |

| Acyl chloride | SOCl₂, reflux, 2h | 92% |

Coupling Reactions to Form the Acetamide Moiety

The final step involves coupling the oxazole-2-amine with 2-(4-methoxyphenoxy)acetyl chloride:

Schotten-Baumann Reaction

DMT-MM-Mediated Coupling

An alternative method uses 4-(4,6-dimethoxy-1,3,5-triazin-2-yl)-4-methylmorpholinium chloride (DMT-MM) in aqueous solvents:

-

Activation : DMT-MM activates the carboxylic acid derivative in water.

-

Coupling : Oxazole-2-amine reacts with the activated species at pH 7–8.

This method avoids acyl chloride handling but requires pH control.

Optimization of Reaction Conditions

Oxazole Ring Formation

Scientific Research Applications

Chemistry

In the realm of organic chemistry, N-(4,5-diphenyl-1,3-oxazol-2-yl)-2-(4-methoxyphenoxy)acetamide serves as a building block for synthesizing more complex molecules. Its unique functional groups allow for various chemical reactions, facilitating the creation of derivatives with tailored properties.

Table 1: Synthetic Routes for this compound

| Step | Reaction Type | Description |

|---|---|---|

| 1 | Cyclization | Formation of the oxazole ring from α-hydroxy ketones and amides. |

| 2 | Friedel-Crafts | Introduction of diphenyl groups via acylation or alkylation. |

| 3 | Methylation | Attachment of the methoxy group using methyl iodide or dimethyl sulfate. |

| 4 | Cyclization | Formation of the oxolane ring through diol or halohydrin reactions. |

Biological Research

The biological activity of this compound is under investigation due to the oxazole ring's prevalence in bioactive molecules. Preliminary studies suggest potential interactions with various biological targets such as enzymes and receptors.

Case Study: Interaction with Enzymes

Research indicates that compounds containing oxazole rings can modulate enzyme activity by binding to active sites or allosteric sites, potentially leading to therapeutic effects against diseases like cancer and diabetes.

Medicinal Applications

This compound is being explored for its pharmacological properties. Its structure may allow it to act as a scaffold for developing new drugs targeting specific receptors or enzymes.

Table 2: Potential Pharmacological Activities

| Activity Type | Description |

|---|---|

| Antimicrobial | Investigated for efficacy against bacteria and fungi. |

| Anti-inflammatory | Potential to inhibit inflammatory pathways based on structural analogs. |

| Anticancer | Studies suggest possible cytotoxic effects on cancer cell lines. |

Industrial Applications

In industry, this compound could be utilized in developing new materials such as polymers or coatings due to its unique chemical properties. Its stability and reactivity make it suitable for applications requiring durable materials.

Mechanism of Action

The mechanism of action of N-(4,5-diphenyl-1,3-oxazol-2-yl)-2-(4-methoxyphenoxy)acetamide depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes, receptors, or DNA. The pathways involved can include inhibition of enzyme activity, modulation of receptor signaling, or interference with cellular processes.

Comparison with Similar Compounds

Comparison with Similar Compounds

The compound belongs to a broader class of acetamide-functionalized heterocycles. Below is a systematic comparison with structurally or functionally related molecules, supported by data from diverse sources:

Structural Analogues with Oxazole Cores

- Oxaprozin (4,5-Diphenyl-2-oxazolepropanoic acid): Structure: Shares the 4,5-diphenyl-1,3-oxazole core but replaces the acetamide group with a propionic acid chain. Activity: A clinically used NSAID (nonsteroidal anti-inflammatory drug), highlighting the pharmacological relevance of the oxazole scaffold. The acetamide variant may exhibit modified solubility or reduced gastrointestinal toxicity due to the absence of a carboxylic acid group .

- N-[4-[(4,5-Dimethyl-1,3-oxazol-2-yl)sulfamoyl]phenyl]acetamide: Structure: Contains a dimethyloxazole ring linked to a sulfamoylphenylacetamide group. This derivative is explored for antimicrobial applications .

Heterocyclic Analogues with Modified Cores

- N-(4-Oxo-2-phenylthiazolidin-3-yl)-2-(4-methylcoumarin-7-yloxy)acetamide (3a-l series): Structure: Replaces the oxazole with a thiazolidinone ring and incorporates a coumarin-derived phenoxy group. Activity: Demonstrates antioxidant properties superior to ascorbic acid, suggesting that the thiazolidinone core may enhance redox activity. The methoxyphenoxy group in the target compound could offer similar benefits but with altered pharmacokinetics .

- N-(6-Trifluoromethylbenzothiazole-2-yl)-2-(3-methoxyphenyl)acetamide: Structure: Benzothiazole core with a trifluoromethyl group and methoxyphenylacetamide. Such derivatives are patented for CNS-targeted therapies .

Sulfur-Containing Analogues

- N-[4-(Acetylamino)phenyl]-2-[(4,5-dimethyl-1,3-oxazol-2-yl)sulfanyl]acetamide: Structure: Features a sulfanyl bridge between the oxazole and acetamide groups. Activity: The sulfur atom may confer metabolic stability or metal-chelating properties, contrasting with the ether linkage in the target compound. This structural variation is significant in drug discovery for optimizing bioavailability .

Comparative Data Table

Research Findings and Implications

- Bioactivity: The target compound’s methoxyphenoxy group may enhance antioxidant or anti-inflammatory effects compared to non-phenolic analogues, as seen in coumarin-thiazolidinone hybrids .

- Structural Optimization: Replacing the oxazole core with benzothiazole or thiazolidinone alters electronic properties and binding affinity. For example, trifluoromethylbenzothiazole derivatives exhibit improved lipophilicity for CNS applications .

- Synthetic Challenges: The oxazole ring’s stability under reflux conditions (e.g., during thiazolidinone synthesis ) suggests robust applicability in medicinal chemistry workflows.

Biological Activity

N-(4,5-diphenyl-1,3-oxazol-2-yl)-2-(4-methoxyphenoxy)acetamide is a synthetic compound that has garnered attention for its potential biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms, applications in pharmacology, and relevant research findings.

Chemical Structure and Properties

The compound features a complex molecular structure characterized by:

- Oxazole Ring : A five-membered heterocyclic ring containing nitrogen and oxygen.

- Diphenyl Substituents : Contributing to hydrophobic interactions.

- Methoxy Group : Enhancing solubility and bioavailability.

The IUPAC name is this compound, with a molecular weight of approximately 455.5 g/mol and a LogP value indicating moderate lipophilicity .

The biological activity of this compound is hypothesized to involve interactions with specific biological targets such as enzymes or receptors. The oxazole ring is known to facilitate binding to hydrophobic pockets in proteins, while the methoxy and phenyl groups may enhance interaction with various biomolecules .

Antimicrobial Activity

Recent studies have explored the antimicrobial potential of related compounds featuring the oxazole structure. For instance, derivatives were evaluated against various bacterial strains including Escherichia coli, Klebsiella pneumoniae, and Staphylococcus aureus:

| Compound | Bacterial Strain | Inhibition (%) |

|---|---|---|

| Compound A | E. coli | 85.3 |

| Compound B | S. aureus | 97.9 |

| Compound C | K. pneumoniae | Moderate |

These studies suggest that modifications to the oxazole structure can yield compounds with significant antimicrobial properties .

Anticancer Activity

Preliminary investigations indicate that compounds with similar structures may exhibit anticancer properties by inhibiting cell proliferation in various cancer cell lines. The mechanism often involves modulation of signaling pathways related to cell growth and apoptosis .

Case Studies

-

Study on Antimicrobial Efficacy :

A study conducted on a series of oxazole derivatives reported significant antimicrobial activity against both Gram-positive and Gram-negative bacteria. The results indicated that certain structural features enhanced their efficacy significantly . -

Cytotoxicity Assessment :

Another investigation focused on the cytotoxic effects of these compounds on human cell lines, revealing that many derivatives displayed low toxicity at therapeutic doses, making them suitable candidates for further development in medicinal chemistry .

Future Directions

Research on this compound is ongoing, with emphasis on:

- Optimization of Structure : Enhancing biological activity through structural modifications.

- Mechanistic Studies : Understanding the precise molecular interactions at play.

- Expanded Biological Testing : Evaluating activities beyond antimicrobial effects, including antiviral and anticancer properties.

Q & A

Q. Characterization methods :

- NMR spectroscopy (¹H and ¹³C) confirms regiochemistry and functional group integrity.

- HPLC monitors reaction progress and purity (>95% by reverse-phase chromatography).

- Mass spectrometry (ESI-MS) validates molecular weight (e.g., observed [M+H]⁺ at m/z 429.4).

Critical parameters include anhydrous solvents (e.g., DMF or THF), controlled temperatures (0–60°C), and inert atmospheres to prevent oxidation .

Basic: Which analytical techniques are essential for confirming the structure and purity of this compound?

Answer:

- Nuclear Magnetic Resonance (NMR) : ¹H NMR resolves aromatic protons (δ 6.8–7.5 ppm for diphenyl groups) and methoxy signals (δ ~3.8 ppm). ¹³C NMR identifies carbonyl carbons (~170 ppm) and oxazole carbons .

- High-Resolution Mass Spectrometry (HRMS) : Confirms molecular formula (e.g., C₂₄H₂₀N₂O₄).

- HPLC-PDA : Quantifies purity (>98% with a C18 column, acetonitrile/water gradient).

- Infrared Spectroscopy (IR) : Detects amide C=O stretches (~1660 cm⁻¹) and oxazole ring vibrations (~1600 cm⁻¹) .

Advanced: How can density functional theory (DFT) optimize the synthesis or predict electronic properties?

Answer:

DFT calculations (e.g., B3LYP/6-31G*) can:

- Predict reactivity : Calculate frontier molecular orbitals (HOMO/LUMO) to identify nucleophilic/electrophilic sites on the oxazole ring.

- Simulate reaction pathways : Compare activation energies for cyclocondensation steps to optimize solvent/base choices .

- Validate spectroscopic data : Match computed ¹³C NMR chemical shifts (±2 ppm) with experimental values to resolve structural ambiguities .

Example : A study on similar oxazole derivatives showed DFT-predicted HOMO energies correlated with experimental oxidation potentials (R² = 0.92) .

Advanced: How can researchers resolve discrepancies between experimental and computational data (e.g., NMR shifts vs. DFT predictions)?

Answer:

- Structural validation : Use X-ray crystallography (via SHELXL ) to resolve bond-length/angle mismatches. For example, a 0.05 Å deviation in C=O bond lengths may indicate solvate formation.

- Solvent corrections : Apply polarizable continuum models (PCM) in DFT to account for solvent effects on NMR shifts.

- Dynamic effects : Perform molecular dynamics (MD) simulations to assess conformational flexibility influencing spectral splitting .

Basic: What are common side reactions during synthesis, and how are they mitigated?

Answer:

- Oxazole ring opening : Occurs under strong acidic conditions. Mitigation: Use mild acids (e.g., acetic acid) and short reaction times.

- Ester hydrolysis : If acetyl chloride is incompletely reacted, residual water hydrolyzes intermediates. Mitigation: Use molecular sieves or anhydrous MgSO₄ .

- Diastereomer formation : Chiral centers may form during cyclization. Mitigation: Employ chiral HPLC for separation or enantioselective catalysts .

Advanced: What crystallographic tools are used for structural elucidation, and how are data refined?

Answer:

- Single-crystal X-ray diffraction : Data collected at 100 K with Mo-Kα radiation (λ = 0.71073 Å).

- Refinement : SHELXL refines anisotropic displacement parameters and validates geometry (e.g., R-factor < 0.05).

- Validation : PLATON checks for missed symmetry (e.g., twinning) and solvent-accessible voids .

Example : A related acetamide derivative showed a final R1 = 0.032 with C–C bond precision ±0.005 Å .

Basic: How to design pharmacological assays to evaluate this compound’s bioactivity?

Answer:

- Target selection : Prioritize kinases (e.g., CDK2) or receptors (e.g., TRPV1) based on structural analogs .

- In vitro assays :

- Enzyme inhibition : Measure IC₅₀ via fluorescence polarization (e.g., ATPase activity).

- Cytotoxicity : Use MTT assays on cancer cell lines (e.g., HeLa or MCF-7).

- Docking studies : AutoDock Vina predicts binding modes to guide assay design .

Advanced: How to assess stability under varying pH and temperature conditions?

Answer:

- Forced degradation studies :

- Acidic/alkaline stress : Incubate in 0.1M HCl/NaOH (25°C, 24 hrs) and monitor via HPLC.

- Thermal stress : Heat at 60°C for 48 hrs; check for decomposition products (e.g., oxazole ring cleavage).

- Kinetic analysis : Calculate activation energy (Eₐ) via Arrhenius plots to predict shelf-life .

Example : A related oxazole-acetamide showed 95% stability at pH 7.4 (37°C, 7 days) but degraded 30% at pH 2 .

Advanced: What strategies address low solubility in aqueous media for in vivo studies?

Answer:

- Co-solvent systems : Use DMSO/PEG-400 mixtures (<5% v/v) for IV administration.

- Nanoparticle formulation : Encapsulate in PLGA nanoparticles (size ~150 nm) to enhance bioavailability.

- Prodrug design : Introduce ionizable groups (e.g., phosphate esters) cleaved in vivo .

Basic: How to validate synthetic yields and troubleshoot low efficiency?

Answer:

- Yield optimization : Screen bases (e.g., K₂CO₃ vs. Et₃N) and solvents (DMF vs. THF) via Design of Experiments (DoE).

- Troubleshooting :

- Low coupling efficiency : Pre-activate the acetamide as a mixed anhydride.

- Byproduct formation : Use scavenger resins (e.g., polymer-bound isocyanate) to trap unreacted intermediates .

Data example : A 15% yield increase was achieved by switching from DCM to DMF in a similar coupling reaction .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.